2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid
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Overview
Description
2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C14H18FNO3 It is characterized by the presence of a fluorophenyl group, a propanamido group, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid typically involves the following steps:
Formation of 4-Fluorophenylpropanoic Acid: The starting material, 4-fluorophenylpropanoic acid, is synthesized through the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Amidation Reaction: The 4-fluorophenylpropanoic acid is then reacted with 3-methylbutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the amido and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Hydroxyphenyl)propanamido]-3-methylbutanoic acid
- 2-[3-(4-Methoxyphenyl)propanamido]-3-methylbutanoic acid
- 2-[3-(4-Chlorophenyl)propanamido]-3-methylbutanoic acid
Uniqueness
2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C14H18FNO3 |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H18FNO3/c1-9(2)13(14(18)19)16-12(17)8-5-10-3-6-11(15)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
KVFFWPPORZTCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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